molecular formula C18H17Cl2NO2 B1359462 2,4-Dichloro-4'-morpholinomethyl benzophenone CAS No. 898770-57-5

2,4-Dichloro-4'-morpholinomethyl benzophenone

Cat. No.: B1359462
CAS No.: 898770-57-5
M. Wt: 350.2 g/mol
InChI Key: JETWBJDADBLVOB-UHFFFAOYSA-N
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Description

2,4-Dichloro-4’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17Cl2NO2 and a molecular weight of 350.24 g/mol . It is characterized by the presence of two chlorine atoms and a morpholinomethyl group attached to a benzophenone core. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-4’-morpholinomethyl benzophenone typically involves the acylation of chlorobenzene with 4-chlorobenzoyl chloride in the presence of an aluminum chloride catalyst . The reaction is carried out in a petroleum ether solvent, resulting in the formation of the desired product along with the release of hydrogen chloride gas.

Industrial Production Methods

Industrial production methods for 2,4-Dichloro-4’-morpholinomethyl benzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

2,4-Dichloro-4’-morpholinomethyl benzophenone is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-4’-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: Similar structure but lacks the morpholinomethyl group.

    2-Chloro-4’-morpholinomethyl benzophenone: Similar structure with one chlorine atom.

    4-Chloro-4’-morpholinomethyl benzophenone: Similar structure with one chlorine atom.

Uniqueness

2,4-Dichloro-4’-morpholinomethyl benzophenone is unique due to the presence of both chlorine atoms and the morpholinomethyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and synthetic pathways.

Properties

IUPAC Name

(2,4-dichlorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO2/c19-15-5-6-16(17(20)11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETWBJDADBLVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642654
Record name (2,4-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-57-5
Record name Methanone, (2,4-dichlorophenyl)[4-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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